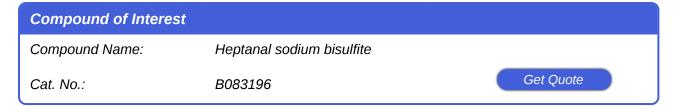




# CAS number 13495-04-0 chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Properties of CAS number 13495-04-0 (Heptaldehyde Sodium Bisulfite)

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Heptaldehyde sodium bisulfite (CAS No. 13495-04-0), also known as sodium 1-hydroxyheptane-1-sulfonate, is a crystalline powder recognized for its antifungal properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its proposed mechanism of antifungal action. The information is presented to support research and development activities in the pharmaceutical and life sciences sectors.

# **Chemical and Physical Properties**

Heptaldehyde sodium bisulfite is a white to bright white crystalline powder.[1] It is the adduct formed from the reaction of heptaldehyde with sodium bisulfite. Key identifying information and physical properties are summarized in the tables below. While specific experimental values for melting point, boiling point, and density are not readily available in the literature, its non-volatile nature is a noted characteristic.[1]

Table 1: Chemical Identification



Identifier	Value
CAS Number	13495-04-0[1][2][3]
IUPAC Name	sodium 1-hydroxyheptane-1-sulfonate[2]
Synonyms	Heptaldehyde sodium bisulfite, Heptanal sodium bisulfite[2][3][4]
Molecular Formula	C7H15NaO4S[1][2][3]
Molecular Weight	218.25 g/mol [2]
Canonical SMILES	CCCCCC(O)S(=O)(=O)[O-].[Na+]
InChI Key	QATUVRLKFKBGMW-UHFFFAOYSA-M[5]

Table 2: Physicochemical Properties

Property	Value
Appearance	Bright white crystalline powder[1]
Melting Point	Data not available (decomposes)
Boiling Point	Data not available (non-volatile)[1]
Density	Data not available
Solubility	Moderately soluble in water, somewhat soluble in methanol, practically insoluble in ethanol and ether.[4]

# **Spectroscopic Data (Expected)**

While specific spectra for Heptaldehyde Sodium Bisulfite are not widely published, the expected characteristics based on its structure and data from analogous aldehyde-bisulfite adducts are described below.

Table 3: Expected Spectroscopic Data



Technique	Expected Observations
<sup>1</sup> H NMR	Disappearance of the aldehyde proton signal (typically ~9.6-9.8 ppm for heptaldehyde).  Appearance of a new signal for the proton on the carbon bearing the hydroxyl and sulfonate groups (~4.0 - 5.0 ppm).[5]
<sup>13</sup> C NMR	Disappearance of the carbonyl carbon signal of heptaldehyde. Appearance of a new signal for the carbon single-bonded to oxygen and sulfur (~80 - 95 ppm).[5]
IR Spectroscopy	Disappearance of the strong C=O stretching absorption of heptaldehyde (around 1715-1730 cm <sup>-1</sup> ). Appearance of strong S=O stretching absorptions.
UV-Vis Spectroscopy	Disappearance of the $n \rightarrow \pi^*$ absorption of the carbonyl group of heptaldehyde upon adduct formation.[5]

# **Experimental Protocols Synthesis of Heptaldehyde Sodium Bisulfite**

This protocol is adapted from general procedures for the formation of aldehyde-bisulfite adducts.

Objective: To synthesize Heptaldehyde Sodium Bisulfite from heptaldehyde and sodium bisulfite.

#### Materials:

- Heptaldehyde (C<sub>7</sub>H<sub>14</sub>O)
- Sodium bisulfite (NaHSO₃)
- · Diethyl ether



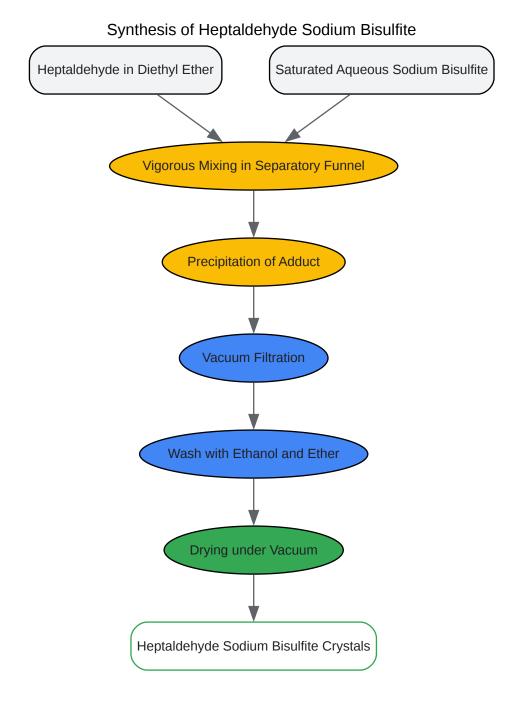
- Ethanol
- Deionized water
- · Ice bath
- Separatory funnel
- · Buchner funnel and flask
- Filter paper
- Vacuum source

#### Procedure:

- Prepare a saturated solution of sodium bisulfite in deionized water.
- Dissolve heptaldehyde in an equal volume of diethyl ether.
- Combine the heptaldehyde solution and the saturated sodium bisulfite solution in a separatory funnel.
- Shake the funnel vigorously for 10-15 minutes. A white precipitate of the bisulfite adduct will form.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the crystalline product by vacuum filtration using a Buchner funnel.
- Wash the crystals with small portions of cold ethanol to remove any unreacted heptaldehyde.
- Follow with a wash of diethyl ether to aid in drying.
- Dry the product under vacuum to remove residual solvents.

Diagram of Synthesis Workflow:





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Synthesis Workflow Diagram

## **Determination of Solubility**

This protocol outlines a general method for determining the qualitative solubility of Heptaldehyde Sodium Bisulfite.

Objective: To determine the solubility of Heptaldehyde Sodium Bisulfite in various solvents.



#### Materials:

- · Heptaldehyde Sodium Bisulfite
- Deionized water
- Methanol
- Ethanol
- · Diethyl ether
- Test tubes and rack
- Vortex mixer
- Spatula

#### Procedure:

- Label four test tubes with the names of the solvents: Water, Methanol, Ethanol, and Diethyl Ether.
- Add approximately 2 mL of each solvent to its respective test tube.
- Add a small, accurately weighed amount (e.g., 10 mg) of Heptaldehyde Sodium Bisulfite to each test tube.
- Vortex each test tube for 30 seconds.
- Observe and record whether the solid has dissolved completely.
- If the solid has dissolved, add another weighed amount and repeat step 4 and 5 until the solid no longer dissolves.
- If the solid has not dissolved, gently warm the test tube and observe any changes in solubility.



 Categorize the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solute dissolved.

## **Antifungal Activity and Mechanism of Action**

Heptaldehyde sodium bisulfite is known to be an effective antifungal agent, particularly against dermatophytes such as those from the Trichophyton genus, which are responsible for common skin infections.[1]

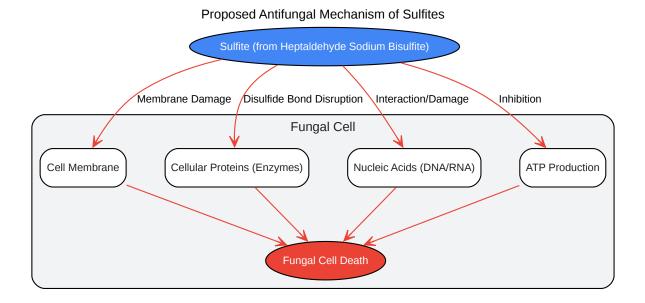
The antimicrobial action of sulfites, the active component of Heptaldehyde Sodium Bisulfite, is believed to occur through several mechanisms:

- Disruption of Protein Structure: Sulfites can react with disulfide bonds in proteins, leading to their cleavage. This can inactivate essential enzymes and disrupt the structural integrity of the fungal cell.
- Interaction with Nucleic Acids: Sulfites have the potential to interact with and damage nucleic acids, interfering with fungal replication and protein synthesis.
- Reduction of Cellular ATP: The presence of sulfites has been shown to decrease the levels
  of adenosine triphosphate (ATP) within microbial cells, thereby depleting the cell's energy
  supply.[6][7]
- Cell Membrane Damage: Some studies suggest that sulfonate compounds can cause damage to the fungal cell membrane, leading to a loss of cellular contents and ultimately cell death.[8][9]

The overall effect is a fungistatic or fungicidal action, depending on the concentration and the specific fungal species.

Diagram of Proposed Antifungal Signaling Pathway:





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#### Proposed Antifungal Mechanism

## Conclusion

Heptaldehyde sodium bisulfite is a well-defined chemical entity with established utility as an antifungal agent. This guide has provided a summary of its known chemical and physical properties, along with adaptable experimental protocols for its synthesis and characterization. The proposed mechanisms of its antifungal activity, rooted in the chemical reactivity of sulfites, offer a foundation for further investigation and development of novel therapeutic applications. The data and diagrams presented herein are intended to serve as a valuable resource for professionals engaged in chemical and pharmaceutical research.

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- To cite this document: BenchChem. [CAS number 13495-04-0 chemical properties.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083196#cas-number-13495-04-0-chemical-properties]

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